molecular formula C22H26O2Si B14229491 tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane CAS No. 826994-85-8

tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane

Cat. No.: B14229491
CAS No.: 826994-85-8
M. Wt: 350.5 g/mol
InChI Key: DKSAXDFAETWKHE-SFTDATJTSA-N
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Description

tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane is a complex organic compound with the molecular formula C22H26O2Si. This compound is characterized by the presence of a tert-butyl group, an ethynyloxirane moiety, and a diphenylsilane group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.

Preparation Methods

The synthesis of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves several steps. One common method starts with the preparation of the ethynyloxirane intermediate, which is then reacted with diphenylsilane derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure high yield and selectivity .

Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyloxirane moiety can lead to the formation of epoxides, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .

Scientific Research Applications

tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound is studied for its potential use in drug development and delivery systems. Its ability to undergo specific chemical reactions makes it a candidate for modifying biologically active molecules, enhancing their stability and efficacy .

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane involves its interaction with specific molecular targets and pathways. The ethynyloxirane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The diphenylsilane group provides additional stability and can influence the compound’s overall reactivity and selectivity .

Properties

CAS No.

826994-85-8

Molecular Formula

C22H26O2Si

Molecular Weight

350.5 g/mol

IUPAC Name

tert-butyl-[2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy]-diphenylsilane

InChI

InChI=1S/C22H26O2Si/c1-5-20-21(24-20)16-17-23-25(22(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,20-21H,16-17H2,2-4H3/t20-,21-/m0/s1

InChI Key

DKSAXDFAETWKHE-SFTDATJTSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3[C@@H](O3)C#C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3C(O3)C#C

Origin of Product

United States

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